molecular formula C24H23ClN4OS B4065748 N-(4-chlorophenyl)-2-{[4-methyl-5-(1-naphthylmethyl)-4H-1,2,4-triazol-3-yl]thio}butanamide

N-(4-chlorophenyl)-2-{[4-methyl-5-(1-naphthylmethyl)-4H-1,2,4-triazol-3-yl]thio}butanamide

Cat. No. B4065748
M. Wt: 451.0 g/mol
InChI Key: BKLKVHATJFYLMP-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-{[4-methyl-5-(1-naphthylmethyl)-4H-1,2,4-triazol-3-yl]thio}butanamide is a useful research compound. Its molecular formula is C24H23ClN4OS and its molecular weight is 451.0 g/mol. The purity is usually 95%.
The exact mass of the compound N-(4-chlorophenyl)-2-{[4-methyl-5-(1-naphthylmethyl)-4H-1,2,4-triazol-3-yl]thio}butanamide is 450.1281102 g/mol and the complexity rating of the compound is 588. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(4-chlorophenyl)-2-{[4-methyl-5-(1-naphthylmethyl)-4H-1,2,4-triazol-3-yl]thio}butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chlorophenyl)-2-{[4-methyl-5-(1-naphthylmethyl)-4H-1,2,4-triazol-3-yl]thio}butanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Spectroscopic and Quantum Mechanical Studies

A study by Kuruvilla et al. (2018) focused on the vibrational spectroscopic (FT-IR, FT-Raman) and quantum mechanical properties of a similar compound, 4-(2-chlorophenyl)-2-ethyl-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4] diazepine. This work, through density functional theory and molecular electrostatic potential analyses, provided insights into the biological activity of the compound due to its electrophilicity index and softness value, suggesting potential applications in understanding the molecular basis of antidepressant action Kuruvilla et al., 2018.

Antimicrobial Properties

Baranovskyi et al. (2018) synthesized arylsubstituted halogen(thiocyanato)amides containing the 4-acetylphenyl fragment and evaluated their antimicrobial properties. The study highlights the potential use of similar compounds in developing new antimicrobial agents, providing a foundation for further research into their applications in combating microbial resistance Baranovskyi et al., 2018.

Corrosion Inhibition

Research by Bentiss et al. (2007) on the adsorption of 4H-1,2,4-triazole derivatives on mild steel surfaces in hydrochloric acid highlights the application of such compounds in corrosion inhibition. This study demonstrates the effectiveness of these derivatives in protecting metal surfaces from corrosion, indicating potential industrial applications in material preservation Bentiss et al., 2007.

Spectroscopic Characterization of Schiff Bases

A study by Nimal (2020) on the redox behavior of biologically important triazol derivatives, including spectroscopic and electrochemical characterizations, provides insights into their potential use in biological applications due to their non-cytotoxic character up to certain concentrations. This research supports the exploration of similar compounds in biological sensing and therapeutic applications Nimal, 2020.

properties

IUPAC Name

N-(4-chlorophenyl)-2-[[4-methyl-5-(naphthalen-1-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClN4OS/c1-3-21(23(30)26-19-13-11-18(25)12-14-19)31-24-28-27-22(29(24)2)15-17-9-6-8-16-7-4-5-10-20(16)17/h4-14,21H,3,15H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKLKVHATJFYLMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=C(C=C1)Cl)SC2=NN=C(N2C)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-2-{[4-methyl-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}butanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-chlorophenyl)-2-{[4-methyl-5-(1-naphthylmethyl)-4H-1,2,4-triazol-3-yl]thio}butanamide
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N-(4-chlorophenyl)-2-{[4-methyl-5-(1-naphthylmethyl)-4H-1,2,4-triazol-3-yl]thio}butanamide
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N-(4-chlorophenyl)-2-{[4-methyl-5-(1-naphthylmethyl)-4H-1,2,4-triazol-3-yl]thio}butanamide
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N-(4-chlorophenyl)-2-{[4-methyl-5-(1-naphthylmethyl)-4H-1,2,4-triazol-3-yl]thio}butanamide
Reactant of Route 5
N-(4-chlorophenyl)-2-{[4-methyl-5-(1-naphthylmethyl)-4H-1,2,4-triazol-3-yl]thio}butanamide
Reactant of Route 6
Reactant of Route 6
N-(4-chlorophenyl)-2-{[4-methyl-5-(1-naphthylmethyl)-4H-1,2,4-triazol-3-yl]thio}butanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.